2-(4-Bromo-6-iodopyridin-2-YL)ethanamine

Description

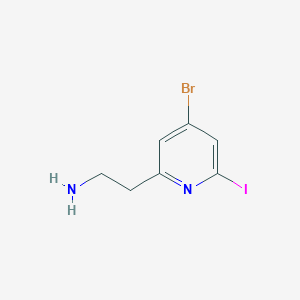

2-(4-Bromo-6-iodopyridin-2-YL)ethanamine is a halogenated pyridine derivative featuring an ethanamine side chain attached to a pyridine ring substituted with bromine (Br) at the 4-position and iodine (I) at the 6-position. This compound’s structural uniqueness lies in its dual halogenation and the electronic effects imparted by the pyridine ring.

Properties

Molecular Formula |

C7H8BrIN2 |

|---|---|

Molecular Weight |

326.96 g/mol |

IUPAC Name |

2-(4-bromo-6-iodopyridin-2-yl)ethanamine |

InChI |

InChI=1S/C7H8BrIN2/c8-5-3-6(1-2-10)11-7(9)4-5/h3-4H,1-2,10H2 |

InChI Key |

WZHBYMMMLKQRJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CCN)I)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-6-iodopyridin-2-YL)ethanamine typically involves the halogenation of a pyridine derivative followed by amination. . The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts and solvents like acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-6-iodopyridin-2-YL)ethanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce dehalogenated compounds.

Scientific Research Applications

2-(4-Bromo-6-iodopyridin-2-YL)ethanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of biological pathways and as a building block for bioactive compounds.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-6-iodopyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogs in the NBOMe Series

The NBOMe series, such as 25I-NBOMe and 25B-NBOMe, shares the ethanamine backbone but differs significantly in substitution patterns. These compounds feature methoxy-substituted phenyl rings attached to the ethanamine group, with additional benzyl substitutions (e.g., 25I-NBOMe: 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine). Key differences include:

- Aromatic Ring Type : NBOMe compounds use phenyl rings, whereas 2-(4-Bromo-6-iodopyridin-2-YL)ethanamine employs a pyridine ring, introducing nitrogen-mediated electronic effects.

- Substituent Effects: The methoxy groups in NBOMe derivatives enhance lipophilicity and serotonin receptor binding, contributing to their potent hallucinogenic effects .

Table 1: Comparison with NBOMe Derivatives

Halogenated Pyridine Ethanamine Derivatives

2-(6-Bromopyridin-2-yl)ethanamine (CAS 404034-81-7)

This analog (C₇H₉BrN₂, MW 201.07) lacks the 4-bromo and 6-iodo substitutions present in the target compound. Key distinctions include:

- Halogenation : The single bromine atom reduces molecular weight compared to the dihalogenated target compound.

2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine

A phenethylamine derivative () with a chloro-substituted phenyl ring and methoxy groups. Unlike the target compound:

- Ring System : Phenyl vs. pyridine alters electronic properties (e.g., pyridine’s electron-withdrawing nitrogen lowers ring electron density).

Table 2: Halogen and Heterocycle Effects

| Compound | Halogen(s) | Aromatic Ring | Key Electronic Features |

|---|---|---|---|

| This compound | Br, I | Pyridine | High polarizability, electron-deficient ring |

| 2-(6-Bromopyridin-2-yl)ethanamine | Br | Pyridine | Moderate electron deficiency |

| 25B-NBOMe | Br | Phenyl | Electron-rich due to OCH₃ groups |

Broader Heterocyclic Comparisons

(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine (CAS 478249-04-6)

This compound () features an imidazopyridine core with a bromophenyl group. Differences include:

- Substituent Position : Bromine is on the phenyl ring rather than the pyridine, altering electronic distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.